An In-depth Technical Guide to the Stereochemical Properties and Applications of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
An In-depth Technical Guide to the Stereochemical Properties and Applications of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Abstract
This technical guide provides a comprehensive overview of the stereochemical properties, synthesis, and applications of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, a chiral sulfide commonly known as (-)-Isothiocineole. Derived from readily available natural products, this compound has emerged as a powerful tool in asymmetric synthesis. Its rigid bicyclic framework and defined stereochemistry are instrumental in achieving exceptional levels of stereocontrol in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced stereochemical tools for the synthesis of complex, enantiomerically pure molecules.
Introduction and Significance
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane (Figure 1) is a unique bicyclic thioether that has garnered significant attention in the field of organic synthesis.[1] Its value lies not only in its own structural novelty but primarily in its role as a highly effective chiral auxiliary. In an era of drug development where the specific three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive or harmful compound, tools that offer precise stereochemical control are indispensable.
This compound serves as a cornerstone in sulfur ylide-mediated asymmetric reactions, providing a practical and highly selective route to essential chiral building blocks like epoxides and aziridines.[2][3] Its synthesis from inexpensive and abundant natural precursors makes it an attractive and scalable option for both academic research and industrial applications.[2][4] This guide will delve into the fundamental stereochemical attributes of this molecule, detail its synthesis and characterization, and provide an in-depth look at its field-proven applications.
| Compound Identifier | Value |
| IUPAC Name | (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane[5][6][7] |
| Common Name | (-)-Isothiocineole[2][8] |
| CAS Number | 5718-75-2[1][2][5][8] |
| Molecular Formula | C₁₀H₁₈S[5][9] |
| Molecular Weight | 170.31 g/mol [9] |
Table 1: Core Identifiers for (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane.
Stereochemical Architecture and Its Implications
The efficacy of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane as a stereochemical controller stems directly from its rigid and well-defined three-dimensional structure. The bicyclo[3.2.1]octane framework locks the molecule into a conformationally restrained state, which is critical for creating a predictable and sterically differentiated environment around the sulfur atom.
The absolute configuration at the three stereocenters (C1, C4, and C5) dictates the spatial orientation of the methyl groups and the overall shape of the molecule. This fixed arrangement creates two distinct faces. When the sulfur atom is converted into a sulfonium ylide, one face of the reactive ylidic carbon is effectively shielded by the bicyclic framework. This steric hindrance forces incoming electrophiles, such as aldehydes or imines, to approach from the less hindered face, resulting in a highly predictable and selective bond formation. It is this precise facial discrimination that leads to the outstanding enantioselectivities observed in reactions mediated by this chiral sulfide.[4]
Caption: Logical workflow of stereochemical induction.
Synthesis and Characterization
A key advantage of (-)-Isothiocineole is its straightforward and scalable synthesis from inexpensive, naturally occurring starting materials.
Synthetic Protocol
The most efficient reported synthesis involves a one-step reaction between elemental sulfur and (+)-limonene, often in the presence of a radical initiator or simply with thermal promotion.[2][4] This reaction proceeds through a proposed radical mechanism to form the thermodynamically stable bicyclic thioether.
Step-by-Step Synthesis:
-
Reaction Setup: A reaction vessel is charged with (+)-limonene and elemental sulfur.
-
Heating: The mixture is heated to a high temperature (e.g., >140 °C) under an inert atmosphere. The reaction is typically monitored by GC or TLC until the starting materials are consumed.
-
Purification: After cooling, the crude product is purified directly by vacuum distillation or column chromatography to yield the pure chiral sulfide as a colorless liquid.
This protocol's simplicity and the use of bulk-scale starting materials make it highly practical for producing the large quantities of the chiral sulfide needed for development-scale synthesis campaigns.[5][10][11]
Caption: High-level synthesis workflow for (-)-Isothiocineole.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed through standard analytical techniques.
| Property | Value | Source |
| Appearance | Colorless clear liquid | [12] |
| Boiling Point | 84 °C @ 5 mmHg | [9] |
| Density | ~1.0 g/mL | [1] |
| Optical Rotation [α]D | -70° (c=1.32 in CHCl₃) |
Table 2: Selected Physicochemical Properties.
Spectroscopic Characterization:
-
¹H NMR & ¹³C NMR: The nuclear magnetic resonance spectra provide the definitive structural fingerprint. The rigid bicyclic nature of the molecule results in a well-resolved and complex splitting pattern. Detailed spectral data can be found in the supporting information of the work by Aggarwal and co-workers.
-
Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.[10]
Core Application: Asymmetric Epoxidation and Aziridination
The primary application of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane is as a precursor to a chiral sulfonium ylide for the asymmetric synthesis of epoxides and aziridines. These motifs are of immense importance in pharmaceuticals and natural product synthesis.
Experimental Workflow: Asymmetric Epoxidation
The general protocol involves the formation of a sulfonium salt from the chiral sulfide, followed by deprotonation to generate the reactive ylide, which then reacts in situ with an aldehyde.
-
Sulfonium Salt Formation: The chiral sulfide is reacted with an alkylating agent (e.g., benzyl bromide) in a suitable solvent to form the corresponding sulfonium salt. This salt is typically isolated as a stable solid.
-
Ylide Generation and Reaction: The sulfonium salt is treated with a strong base (e.g., KHMDS or LiHMDS) at low temperature (e.g., -78 °C) to generate the sulfur ylide.
-
Electrophile Quench: The aldehyde substrate is added to the reaction mixture. The ylide attacks the aldehyde, leading to the formation of a betaine intermediate which then cyclizes to form the epoxide and regenerate the chiral sulfide.
-
Workup and Analysis: The reaction is quenched, and the products are isolated. The diastereomeric ratio and enantiomeric excess of the epoxide product are determined by chiral HPLC or GC.
This methodology consistently produces trans-epoxides with outstanding diastereoselectivities and near-perfect enantioselectivities for a wide range of aromatic and aliphatic aldehydes.[2][4] The chiral sulfide can often be recovered in high yield and reused, adding to the process's efficiency.[3]
Caption: Experimental workflow for asymmetric epoxidation.
Conclusion
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane represents a pinnacle of modern chiral auxiliary design: it is inexpensive to produce, easy to handle, and provides exceptionally high levels of stereocontrol in synthetically crucial reactions. Its rigid, well-defined stereochemical architecture provides a textbook example of how steric shielding can be effectively utilized to direct the outcome of a chemical reaction. For research groups and development teams focused on the efficient, stereoselective synthesis of complex molecules, (-)-Isothiocineole is an invaluable and field-proven tool.
References
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Illa, O., Arshad, M., Ros, A., McGarrigle, E. M., & Aggarwal, V. K. (2010). Practical and highly selective sulfur ylide mediated asymmetric epoxidations and aziridinations using an inexpensive, readily available chiral sulfide. Applications to the synthesis of quinine and quinidine. Journal of the American Chemical Society, 132(6), 1828–1830. [Link]
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Illa, O., Namutebi, M., Saha, C., et al. (2013). Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide: Extensive Studies To Map Out Scope, Limitations, and Rationalization of Diastereo- and Enantioselectivities. Journal of the American Chemical Society, 135(32), 11951–11966. [Link]
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MDPI. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 27(18), 6006. [Link]
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NIST. (n.d.). 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Isothiocineole and Application in Multigram-Scale Sulfur Ylide Mediated Asymmetric Epoxidation and Aziridination. Retrieved March 26, 2026, from [Link]
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PubChem. (n.d.). (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. Retrieved March 26, 2026, from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine. Retrieved March 26, 2026, from [Link]
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